molecular formula C6H10ClN3S B6275106 N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride CAS No. 2742661-16-9

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B6275106
CAS No.: 2742661-16-9
M. Wt: 191.7
InChI Key:
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Description

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is a compound that features a thiadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a thiadiazole derivative. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the thiadiazole ring, which can then be further modified to introduce the cyclopropanamine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, thiadiazole derivatives are studied for their potential as antimicrobial and anticancer agents . The ability of these compounds to disrupt DNA replication makes them promising candidates for the development of new therapeutic agents.

Medicine

In medicine, this compound and its derivatives are investigated for their potential to treat various diseases. Their antimicrobial and anticancer properties are of particular interest, with ongoing research into their mechanisms of action and efficacy in clinical settings .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can bind to active sites on enzymes, inhibiting their activity and disrupting cellular processes. This interaction can lead to the inhibition of DNA replication in bacterial or cancer cells, making it a potent antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 1,3,4-thiadiazole
  • 1,2,4-thiadiazole
  • 1,2,5-thiadiazole

Uniqueness

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is unique due to the presence of the cyclopropanamine moiety, which can enhance its biological activity and specificity. The combination of the thiadiazole ring with the cyclopropanamine group provides a distinct chemical structure that can interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

2742661-16-9

Molecular Formula

C6H10ClN3S

Molecular Weight

191.7

Purity

90

Origin of Product

United States

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